molecular formula C18H15NO2 B2814500 2-(4-Ethylphenyl)quinoline-4-carboxylic acid CAS No. 301320-96-7

2-(4-Ethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2814500
CAS No.: 301320-96-7
M. Wt: 277.323
InChI Key: RETVXMLZGMOFQA-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core with a 4-carboxylic acid group and a 4-ethylphenyl substituent, making it a valuable scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication and repair. Its biological effects are mediated through binding to specific receptors and enzymes, leading to altered cellular functions and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(4-ethylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-12-7-9-13(10-8-12)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETVXMLZGMOFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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